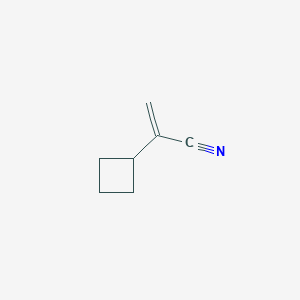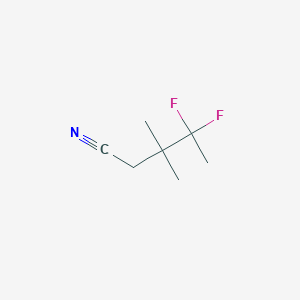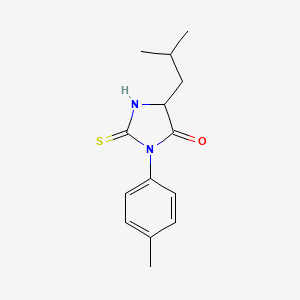![molecular formula C16H13N3O5S B2587748 N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide CAS No. 331460-68-5](/img/structure/B2587748.png)
N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide” is a chemical compound with the molecular formula C16H13N3O5S . It has been mentioned in the context of a novel signaling mechanism for constructing fluorescent probes based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an oxidative coupling reaction for N–S/S–S bond formation from (E)-N′-benzylideneacetohydrazide and S8 has been used to furnish substituted N,N′-disulfanediyl-bis(N′-((E)-benzylidene) acetohydrazide) .Molecular Structure Analysis
The molecular structure of this compound includes a nitro group attached to a benzodioxol ring, which is connected to an acetohydrazide group via a methylene bridge .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, it’s known that acetohydrazides can participate in various chemical reactions, including the construction of fluorescent probes .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H13N3O5S and an average mass of 268.249 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also provided .Scientific Research Applications
Fluorescent Probes
This compound can be used in the construction of fluorescent probes. The unique rotation of the N–N single bond in the acetohydrazide group can be modulated to create novel signaling mechanisms for constructing fluorescent probes .
Anticancer Applications
The compound has potential applications in cancer treatment. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Antiprotozoal Agents
The compound can be used in the synthesis of antiprotozoal agents. A series of 2- (2-amino-5 (6)-nitro-1 H -benzimidazol-1-yl)- N -arylacetamides were synthesized as benznidazole analogues, which are used in the treatment of parasitic diseases .
Biological Potential of Indole Derivatives
The compound can be used in the synthesis of indole derivatives, which possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Electrochemical Studies
The compound can be used in electrochemical studies. For example, it can be used in the preparation of self-assembled monolayers on a bare glassy carbon electrode for the determination of hydroxychloroquine .
High-Energy-Density Materials
The compound can be used in the synthesis of high-energy-density materials. A series of high-energy-density materials based on N-(3-nitro-1-(trinitromethyl)-1,2,4-triazol-5-yl)nitramide were synthesized and structurally characterized .
Future Directions
properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-16(9-25-12-4-2-1-3-5-12)18-17-8-11-6-14-15(24-10-23-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDSUEDWMJMDSZ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)


![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)



![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)